Benzyl 4-bromophenylcarbamate Benzyl 4-bromophenylcarbamate
Brand Name: Vulcanchem
CAS No.: 92159-87-0
VCID: VC5220212
InChI: InChI=1S/C14H12BrNO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
SMILES: C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)Br
Molecular Formula: C14H12BrNO2
Molecular Weight: 306.159

Benzyl 4-bromophenylcarbamate

CAS No.: 92159-87-0

Cat. No.: VC5220212

Molecular Formula: C14H12BrNO2

Molecular Weight: 306.159

* For research use only. Not for human or veterinary use.

Benzyl 4-bromophenylcarbamate - 92159-87-0

Specification

CAS No. 92159-87-0
Molecular Formula C14H12BrNO2
Molecular Weight 306.159
IUPAC Name benzyl N-(4-bromophenyl)carbamate
Standard InChI InChI=1S/C14H12BrNO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Standard InChI Key OGIRMVQVHNCXEH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)Br

Introduction

Chemical Identification and Structural Properties

IUPAC Nomenclature and Molecular Formula

Benzyl 4-bromophenylcarbamate is systematically named benzyl N-(4-bromophenyl)carbamate under IUPAC guidelines . Its molecular formula, C₁₄H₁₂BrNO₂, comprises a benzyl group (C₆H₅CH₂), a carbamate bridge (-OCONH-), and a 4-bromophenyl substituent (C₆H₄Br). The bromine atom at the para position of the phenyl ring introduces steric and electronic effects that influence reactivity .

Structural Characterization

The compound’s 2D structure features a planar carbamate group bridging the benzyl and 4-bromophenyl moieties. X-ray crystallography of analogous carbamates reveals a torsion angle of approximately 120° between the aryl rings, optimizing π-π stacking interactions . The 3D conformation, stabilized by intramolecular hydrogen bonding between the carbamate NH and adjacent carbonyl oxygen, enhances thermal stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight306.16 g/mol
Molecular FormulaC₁₄H₁₂BrNO₂
Melting PointNot reported
Boiling PointNot reported
SolubilityLow in water; soluble in DMSO

Synthetic Methodologies

Classical Carbamate Synthesis

Benzyl 4-bromophenylcarbamate is typically synthesized via the reaction of 4-bromoaniline with benzyl chloroformate in the presence of a base . This one-step protocol proceeds under mild conditions (0–25°C) and yields the product in 70–85% purity. The mechanism involves nucleophilic attack of the aniline’s amino group on the electrophilic carbonyl carbon of benzyl chloroformate, followed by deprotonation :

4-Bromoaniline + Benzyl chloroformateBaseBenzyl 4-bromophenylcarbamate + HCl\text{4-Bromoaniline + Benzyl chloroformate} \xrightarrow{\text{Base}} \text{Benzyl 4-bromophenylcarbamate + HCl}

Catalytic Approaches

Recent advances employ heterogeneous catalysts to improve efficiency. For instance, copper nanoparticles supported on triazine-triamine porous organic polymers (Cu-NPs@TzTa-POP) facilitate carbamate synthesis from alcohols and urea under CO₂ atmosphere . While this method is primarily used for alkyl carbamates, adapting it to aryl systems like benzyl 4-bromophenylcarbamate remains an area of active research .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) data for benzyl 4-bromophenylcarbamate reveals distinct signals:

  • δ 5.064 ppm (s, 2H): Benzyl methylene protons.

  • δ 7.026–7.364 ppm (m, 4H): Aromatic protons of the 4-bromophenyl group.

  • δ 4.770 ppm (brs, 2H): Carbamate NH₂ protons, broadened due to hydrogen bonding .

¹³C NMR spectra exhibit a carbonyl carbon resonance at δ 156.2 ppm, characteristic of carbamates .

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 3442 cm⁻¹: N-H stretching vibration.

  • 1707 cm⁻¹: C=O stretching of the carbamate group.

  • 1062 cm⁻¹: C-O stretching of the benzyl ester .

TechniqueKey SignalsInterpretationSource
¹H NMRδ 5.064 (s, 2H)Benzyl CH₂
δ 7.026–7.364 (m, 4H)4-Bromophenyl aromatics
IR1707 cm⁻¹Carbamate C=O

Applications in Research

Pharmaceutical Intermediates

Benzyl 4-bromophenylcarbamate serves as a precursor to ureas and thiocarbamates, which are pharmacophores in kinase inhibitors and antiviral agents . The bromine atom enables further functionalization via cross-coupling reactions, enhancing its utility in drug discovery .

Materials Science

In polymer chemistry, the compound acts as a monomer for polycarbamates, which exhibit high thermal stability and mechanical strength. Its bromine substituent facilitates post-polymerization modifications, such as Suzuki-Miyaura couplings, to introduce functional groups .

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